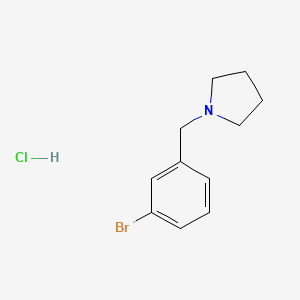
1-(3-Bromobenzyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
1-(3-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.6 .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzyl)pyrrolidine hydrochloride is represented by the SMILES stringBrC1=CC=CC(N2CCCC2)=C1.Cl . This indicates that the compound contains a bromobenzyl group attached to a pyrrolidine ring, and it is in the form of a hydrochloride salt .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticholinergic Activities
- Synthesis and Biological Activity: The first synthesis of biologically active natural bromophenols, including 1-(3-Bromobenzyl)pyrrolidine hydrochloride derivatives, has been reported. These compounds showed significant antioxidant activities when compared to standard antioxidants. Additionally, they were tested against cholinergic enzymes, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Rezai et al., 2018).
Synthesis of Novel Derivatives
Novel Derivative Synthesis
A series of novel (Z,E)-1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives were synthesized, displaying inhibitory activity against certain plants, indicating potential agricultural applications (Zheng et al., 2011).
Synthesis of Anti-inflammatory Agents
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, a series of compounds evaluated as anti-inflammatory/analgesic agents, was reported. Some of these compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, with potential as safer alternatives to existing anti-inflammatory drugs (Ikuta et al., 1987).
Microbiological and Antifungal Activity
Microbiological Activity
Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 1-(3-Bromobenzyl)pyrrolidine hydrochloride showed significant bacteriostatic and antituberculosis activity, indicating potential in antimicrobial research (Miszke et al., 2008).
Antifungal Activity
A compound synthesized using 1-(3-Bromobenzyl)pyrrolidine hydrochloride demonstrated moderate antifungal activity, suggesting applications in combating fungal infections (Mu et al., 2015).
Chemical Synthesis Methodologies
Synthesis of Optically Pure Compounds
The preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine was achieved, highlighting the importance of 1-(3-Bromobenzyl)pyrrolidine hydrochloride in creating stereochemically specific compounds (Ruano et al., 2006).
Crystal Structure Studies
The crystal structures of 1-(2-halidobenzyl)-4-[(E)-2-(3-hydroxyphenyl)ethenyl]pyridinium halide hemihydrates were studied, indicating the use of 1-(3-Bromobenzyl)pyrrolidine hydrochloride in crystallography (Prukała et al., 2008).
Ring Expansion-Oxidation Protocol
An unprecedented ring expansion-oxidation protocol involving 1-(3-Bromobenzyl)pyrrolidine hydrochloride derivatives led to the synthesis of piperidin-3-ones, showing the compound's utility in organic synthesis methodologies (D’hooghe et al., 2008).
Pharmaceutical Research
Phosphodiesterase Inhibitory Activity
The crystal structure and phosphodiesterase inhibitory activity of a derivative of 1-(3-Bromobenzyl)pyrrolidine hydrochloride were studied, contributing to pharmaceutical research in enzyme inhibition (Baures et al., 1993).
Pyridine Hydrochloride in Synthesis
Pyridine hydrochloride, related to 1-(3-Bromobenzyl)pyrrolidine hydrochloride, was used for the synthesis of chloro compounds in pyridine and quinoline series, demonstrating the compound's role in pharmaceutical synthesis (Mongin et al., 1996).
Characterization and Biological Activity Studies
The synthesis, spectroscopy, crystallography, and biological activity studies of derivatives of 1-(3-Bromobenzyl)pyrrolidine hydrochloride, specifically 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, indicated its importance in biological activity studies (Kuzey et al., 2020).
Wirkmechanismus
While the specific mechanism of action for 1-(3-Bromobenzyl)pyrrolidine hydrochloride is not available, pyrrolidine compounds are known to have various biological activities. They are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHVKSNLLNICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)pyrrolidine hydrochloride | |
CAS RN |
1638221-36-9 | |
| Record name | Pyrrolidine, 1-[(3-bromophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
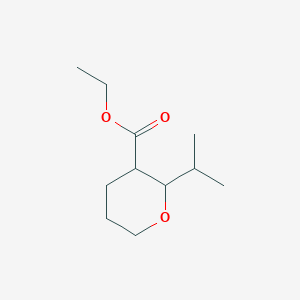
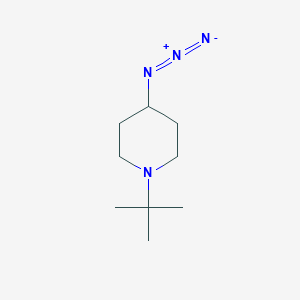
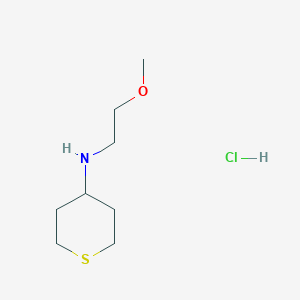
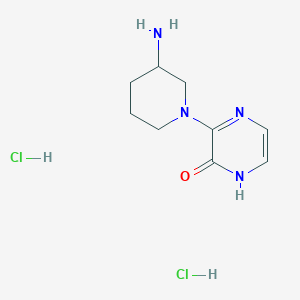
![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)
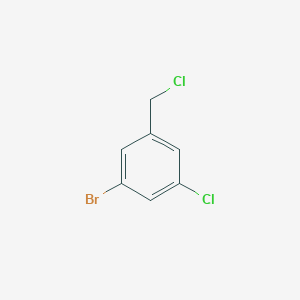

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)
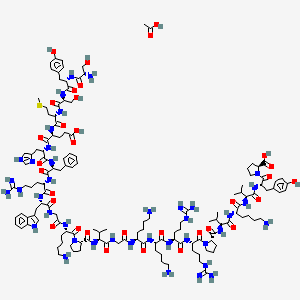
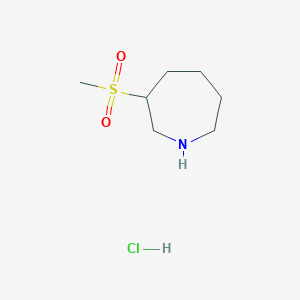
![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)